Product packaging for 3-[3-(Trifluoromethyl)phenoxy]azetidine(Cat. No.:CAS No. 76263-23-5)

3-[3-(Trifluoromethyl)phenoxy]azetidine

Cat. No.: B1352677
CAS No.: 76263-23-5
M. Wt: 217.19 g/mol
InChI Key: ADXWWNMHZFPXKW-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenoxy]azetidine (CAS 76263-23-5) is an azetidine derivative of significant interest in medicinal chemistry and pharmaceutical research . The compound features a four-membered azetidine ring linked by an ether bond to a 3-(trifluoromethyl)phenyl group, a combination that provides conformational rigidity and enhances lipophilicity and metabolic stability . This molecular architecture is frequently explored in the design of bioactive molecules. Azetidine derivatives, in general, have demonstrated a wide range of biological activities, serving as key scaffolds in compounds investigated for their potential as antibacterial agents, G-protein receptor ligands, non-opioid analgesic agents, and dipeptidyl peptidase IV (DPP IV) inhibitors . Furthermore, related trifluorophenoxy azetidine structures are specifically cited in patent literature for their potential application as modulators of cortical catecholaminergic neurotransmission, indicating relevance in central nervous system (CNS) target research . This reagent is offered as a high-purity building block for use in drug discovery, chemical biology, and the synthesis of more complex molecules. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10F3NO B1352677 3-[3-(Trifluoromethyl)phenoxy]azetidine CAS No. 76263-23-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(trifluoromethyl)phenoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)7-2-1-3-8(4-7)15-9-5-14-6-9/h1-4,9,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXWWNMHZFPXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456620
Record name 3-[3-(trifluoromethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76263-23-5
Record name 3-[3-(trifluoromethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of Azetidine Scaffolds Within Contemporary Medicinal Chemistry

Historical Perspectives on Azetidine (B1206935) Ring System Utility in Pharmaceutical Development

Historically, the azetidine moiety was often viewed as a synthetically challenging and potentially unstable scaffold. However, early discoveries of naturally occurring azetidine-containing compounds, such as azetidine-2-carboxylic acid, hinted at their biological relevance. The breakthrough for azetidines in mainstream pharmaceutical development came with the advent of β-lactam antibiotics, where the fused azetidin-2-one (B1220530) ring is the cornerstone of their antibacterial activity. This demonstrated that, despite their inherent ring strain, azetidine-containing molecules could be stable and possess potent biological activity. In recent decades, advances in synthetic methodologies have made a diverse array of substituted azetidines more accessible, leading to their increased exploration in various therapeutic areas.

Significance of Azetidine Cores in Modulating Biological Activity

The compact and rigid nature of the azetidine ring offers several advantages in drug design. Its three-dimensional structure can help to lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity. The nitrogen atom within the ring can act as a hydrogen bond acceptor or be functionalized to introduce a variety of substituents, allowing for fine-tuning of a compound's physicochemical properties, such as solubility and lipophilicity. Furthermore, the azetidine scaffold can serve as a bioisosteric replacement for other, less desirable functional groups, potentially improving metabolic stability and reducing off-target effects.

Overview of 3-[3-(Trifluoromethyl)phenoxy]azetidine as a Research Target

While extensive biological data for this compound is not yet widely published in peer-reviewed literature, its structural motifs suggest potential for interaction with a variety of biological targets. The synthesis of this compound and its derivatives has been described, indicating its availability for further investigation. For instance, a patented process details the preparation of this compound, highlighting its role as a key intermediate for more complex molecules. The compound is often available as a hydrochloride salt, which typically enhances water solubility for research purposes.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C10H10F3NO
Molecular Weight 217.19 g/mol
CAS Number 76263-23-5

Note: Data sourced from publicly available chemical databases.

The potential biological activities of azetidine derivatives are broad and include anticancer and antimicrobial effects. The trifluoromethyl group is known to contribute to a range of pharmacological profiles. mdpi.com Given these characteristics, this compound represents a promising scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

Synthetic Strategies and Methodologies for 3 3 Trifluoromethyl Phenoxy Azetidine and Its Analogs

Established Synthetic Routes to the Azetidine (B1206935) Core

The construction of the strained four-membered azetidine ring is a primary challenge in the synthesis of these compounds. arkat-usa.org Several reliable methods have been established, including cycloaddition reactions and ring rearrangements, which provide access to the fundamental azetidine scaffold. magtech.com.cnresearchgate.net

Cycloaddition Reactions in Azetidine Ring Formation

Cycloaddition reactions are powerful tools for rapidly assembling cyclic structures. rsc.org For azetidine synthesis, [2+2] cycloadditions are particularly prominent, offering a direct route to the four-membered ring system by combining two unsaturated precursor molecules. magtech.com.cn

One of the most efficient methods is the aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene. rsc.orgchemrxiv.org This reaction can be performed either inter- or intramolecularly to yield a variety of functionalized azetidines. rsc.org Another key strategy is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to produce a β-lactam (azetidin-2-one). mdpi.com These β-lactams are versatile intermediates that can be subsequently reduced to the corresponding azetidines. magtech.com.cnrsc.org

The choice of reactants and conditions can influence the stereochemical outcome of the reaction, with some cycloadditions proceeding with high diastereoselectivity. mdpi.com Visible-light-mediated cycloadditions have also emerged as a mild and general protocol for azetidine synthesis, tolerating a wide range of functional groups. chemrxiv.org

Table 1: Overview of Cycloaddition Reactions for Azetidine Synthesis

Cycloaddition Type Reactants Key Features
Aza Paternò–Büchi Reaction Imine + Alkene Photochemical reaction, forms azetidine directly. rsc.orgchemrxiv.org
Staudinger Synthesis Ketene + Imine Forms a β-lactam intermediate, which requires subsequent reduction. mdpi.comrsc.org
Allenoate-Imine Cycloaddition Allenoate + Imine Amine-catalyzed, provides access to highly functionalized azetidines. magtech.com.cn

| Alkene-Isocyanate Cycloaddition | Alkene + Isocyanate | Can be used to form azetidin-2-one (B1220530) structures. nih.gov |

Ring Contraction and Expansion Approaches

Alternative strategies to cycloadditions involve the rearrangement of existing ring systems. These methods leverage the release of ring strain or thermodynamically driven processes to convert three- or five-membered heterocycles into the desired four-membered azetidine core. magtech.com.cn

Ring Expansion of three-membered aziridine (B145994) rings is a common approach. magtech.com.cnnih.gov This transformation can be achieved through thermal isomerization or by reacting aziridine derivatives with various nucleophiles. rsc.org For instance, 2-(halomethyl)aziridines can undergo ring enlargement to yield 3-substituted azetidines. rsc.org This method is valuable for creating 3-functionalized azetidines, as the substituent is introduced during the ring-forming step. A [3+1] ring expansion strategy, reacting bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes, has also been developed to produce highly substituted azetidines stereoselectively. nih.gov

Ring Contraction of five-membered heterocycles, such as N-sulfonylpyrrolidinones, provides another pathway to the azetidine skeleton. magtech.com.cn A robust one-pot method involves the nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgnih.gov This reaction allows for the efficient incorporation of various nucleophiles, including alcohols and phenols, directly into the azetidine product. nih.gov

Table 2: Comparison of Ring Rearrangement Strategies

Strategy Starting Ring General Transformation Advantages
Ring Expansion Aziridine (3-membered) Aziridine → Azetidine Allows for synthesis of 3-substituted azetidines; can be stereoselective. rsc.orgnih.gov

| Ring Contraction | Pyrrolidinone (5-membered) | Pyrrolidinone → Azetidine | Can incorporate diverse nucleophiles in a one-pot process. organic-chemistry.orgnih.gov |

Functionalization of the Phenoxy Moiety in 3-[3-(Trifluoromethyl)phenoxy]azetidine

Once the azetidine core is established, the key synthetic step is the introduction of the 3-(trifluoromethyl)phenoxy group. This is typically achieved through nucleophilic substitution reactions.

Etherification Reactions for Phenoxy Group Introduction

The most direct method for forming the C-O ether linkage in this compound is through a Williamson-type ether synthesis. This involves the reaction of an azetidine electrophile with a phenoxide nucleophile.

A common precursor for this reaction is 3-hydroxyazetidine or a protected version thereof. google.comchemicalbook.com The hydroxyl group is first converted into a better leaving group, such as a mesylate or tosylate. In a patented synthesis, 1-diphenylmethyl-3-hydroxyazetidine hydrochloride is treated with methanesulfonyl chloride to form the intermediate 1-benzhydryl-3-methanesulphonyloxyazetidine. google.com This intermediate is then reacted with the sodium salt of 3-(trifluoromethyl)phenol (B45071). The phenoxide displaces the mesylate group in a classic SN2 reaction to yield 1-(diphenylmethyl)-3-[3-(trifluoromethyl)phenoxy]azetidine. google.com The final step involves the removal of the N-diphenylmethyl protecting group via hydrogenolysis to afford the target compound. google.com

Table 3: Key Etherification Reaction for this compound

Step Reactants Reagents/Conditions Product
Activation 1-Diphenylmethyl-3-hydroxyazetidine Methanesulfonyl chloride, Triethylamine, Toluene (B28343), 4-12°C 1-Benzhydryl-3-methanesulphonyloxyazetidine
Displacement 1-Benzhydryl-3-methanesulphonyloxyazetidine + 3-(Trifluoromethyl)phenol Sodium methoxide, Methanol, Reflux 1-(Diphenylmethyl)-3-[3-(trifluoromethyl)phenoxy]azetidine
Deprotection 1-(Diphenylmethyl)-3-[3-(trifluoromethyl)phenoxy]azetidine H₂, 5% Palladium-on-carbon, Triethylamine, Ethanol (B145695), 60°C This compound

(Based on data from patent EP0131435B1) google.com

Regioselective Substitutions on the Phenoxy Ring

Further functionalization of the molecule can be achieved by performing regioselective substitutions on the phenoxy ring after its attachment to the azetidine core. The substitution pattern is governed by the directing effects of the existing substituents: the ether linkage (-O-Azetidine) and the trifluoromethyl group (-CF₃).

The ether oxygen is an ortho-, para-directing activator due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the trifluoromethyl group is a powerful deactivator and a meta-director due to its strong electron-withdrawing inductive effect. In the case of the 3-(trifluoromethyl)phenoxy moiety, these effects are synergistic for some positions and competitive for others. Electrophilic aromatic substitution would be directed to the positions ortho and para to the ether group (positions 2, 4, and 6) and meta to the trifluoromethyl group (positions 2 and 5). Therefore, electrophiles are most likely to attack at positions 2 and 5, with the activating effect of the ether potentially favoring the position 2.

Specialized methods for regioselective C-H trifluoromethylation or substitution of fluorine atoms in a trifluoromethyl group could also be applied to introduce further fluorine-containing motifs, although such transformations on this specific substrate are not widely reported. nih.govnih.gov The development of practical reactions to introduce functional groups into (hetero)aromatic compounds remains an active area of research. nih.govscispace.com

Stereocontrolled Synthesis of this compound Enantiomers

The synthesis of this compound as a single enantiomer is crucial for many applications, particularly in medicinal chemistry. Since the C3 position of the azetidine ring is a stereocenter, stereocontrolled synthesis is required to produce enantiomerically pure forms.

Currently, there are no widely published, specific enantioselective syntheses for this compound. However, several established strategies for asymmetric synthesis can be proposed.

Chiral Substrate Control: The most straightforward approach would be to start with an enantiomerically pure precursor, such as (R)- or (S)-3-hydroxyazetidine. The subsequent etherification reaction proceeds via an SN2 mechanism, which typically occurs with inversion of configuration at the stereocenter. By starting with a specific enantiomer of the 3-hydroxyazetidine derivative, one can directly obtain the desired enantiomer of the final product.

Catalytic Asymmetric Synthesis: An alternative involves using a chiral catalyst to control the stereochemistry of a key bond-forming step. For example, a catalytic enantioselective reduction of a corresponding β-lactam could produce a chiral azetidine intermediate. nih.gov Similarly, a kinetic resolution of a racemic 3-hydroxyazetidine derivative could be performed using a chiral acylating agent or a chiral catalyst during the etherification step, selectively reacting one enantiomer faster than the other.

Chiral Resolution: A classical approach involves the resolution of the final racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine. The diastereomers, having different physical properties, can then be separated by crystallization, followed by the removal of the resolving agent to yield the individual enantiomers.

The development of catalytic enantioselective methods for preparing α-trifluoromethyl amines and related structures is a rapidly advancing field, and these strategies could be adapted for the synthesis of chiral 3-substituted azetidines. nih.govresearchgate.net

Chiral Auxiliary Approaches

The enantioselective synthesis of 3-substituted azetidines, including this compound, can be achieved through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is established, the auxiliary is removed. While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively reported in readily available literature, the general principles of this approach are well-established for the synthesis of chiral azetidines and can be extrapolated.

One common strategy involves the use of chiral auxiliaries derived from readily available natural products like amino acids or terpenes. For instance, Evans oxazolidinones are widely used chiral auxiliaries that can be acylated and then subjected to diastereoselective alkylation or other transformations. A hypothetical approach for the synthesis of an enantiomerically enriched precursor to 3-hydroxyazetidine, a key intermediate for this compound, could involve such a strategy.

Another class of effective chiral auxiliaries includes sulfinamides, such as tert-butanesulfinamide. These have been successfully employed in the asymmetric synthesis of various amines and heterocycles. The general approach involves the condensation of the sulfinamide with a ketone or aldehyde to form a sulfinylimine, which then undergoes diastereoselective nucleophilic addition. The resulting product can be further manipulated and the auxiliary can be cleaved under mild acidic conditions.

The selection of a suitable chiral auxiliary is critical and depends on several factors, including the nature of the substrate, the desired stereochemical outcome, and the ease of removal of the auxiliary.

Table 1: Common Chiral Auxiliaries and Their Potential Application in Azetidine Synthesis

Chiral Auxiliary Class Potential Application in Azetidine Synthesis
Evans Oxazolidinones Amino alcohol-derived Diastereoselective alkylation of N-acylated azetidin-3-one (B1332698) precursors.
(R)- or (S)-tert-Butanesulfinamide Sulfinamide Diastereoselective addition of nucleophiles to azetidin-3-one or related electrophiles.
Camphorsultam Terpene-derived Asymmetric Michael additions or alkylations to form substituted azetidine rings.

Asymmetric Catalysis in Azetidine Synthesis

Asymmetric catalysis offers a more atom-economical and elegant approach to enantiomerically pure compounds compared to the stoichiometric use of chiral auxiliaries. This field has seen significant advancements, with various catalytic systems being developed for the synthesis of chiral heterocycles, including azetidines.

For the synthesis of chiral 3-aryloxyazetidines, transition metal catalysis and organocatalysis represent the two major pillars. Chiral metal complexes, often featuring ligands with phosphine (B1218219) or nitrogen-based donors, can catalyze a range of transformations with high enantioselectivity. For example, a chiral catalyst could be employed in the intramolecular cyclization of a suitably functionalized acyclic precursor to form the azetidine ring.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines, phosphoric acids, and thioureas are common classes of organocatalysts. In the context of azetidine synthesis, a chiral amine catalyst could be used to promote an enantioselective Michael addition to form a key intermediate, which could then be cyclized to the desired azetidine.

A notable example in the broader context of asymmetric azetidinone synthesis involves the use of cinchona alkaloids as chiral bases to catalyze the enantioselective transformation of 4-formyloxyazetidinone into 4-aryloxyazetidinones. This proceeds via the intermolecular nucleophilic trapping of an N-acyliminium intermediate by phenols arkat-usa.org. While this example pertains to azetidinones, the underlying principle of using a chiral catalyst to control the stereochemistry of a nucleophilic attack on a four-membered ring precursor is highly relevant.

The development of catalytic asymmetric methods for the direct synthesis of this compound remains an area of active research. The challenge lies in designing a catalyst that can effectively control the stereochemistry in the formation of the strained four-membered ring.

Derivatization of this compound at the Azetidine Nitrogen

The secondary amine of the azetidine ring in this compound provides a convenient handle for further functionalization. Amidation and alkylation reactions are common transformations that allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships in medicinal chemistry programs.

Amidation and Alkylation Reactions

Amidation of the azetidine nitrogen can be achieved through various standard coupling procedures. A common method involves the reaction of this compound with an acyl chloride or a carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

A specific example of amidation is the synthesis of 3-[3-(trifluoromethyl)phenoxy]-1-azetidinecarboxamide. This can be accomplished by reacting the parent azetidine with methyl isocyanate in a suitable solvent like toluene Current time information in Merrimack County, US.. Another approach involves the use of nitrourea (B1361781) in a mixture of methylene chloride and ethanol Current time information in Merrimack County, US..

Alkylation of the azetidine nitrogen introduces an alkyl or substituted alkyl group. This is typically carried out by reacting the azetidine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent can influence the reaction efficiency. Phase-transfer catalysis can also be employed for the N-alkylation of azetidines, which can offer advantages in terms of reaction conditions and yields.

Table 2: Examples of Amidation and Alkylation Reactions of this compound

Reaction Type Reagent(s) Product Reference
Amidation Methyl isocyanate, Toluene 3-[3-(Trifluoromethyl)phenoxy]-1-azetidinecarboxamide Current time information in Merrimack County, US.
Amidation Nitrourea, CH2Cl2/Ethanol 3-[3-(Trifluoromethyl)phenoxy]-1-azetidinecarboxamide Current time information in Merrimack County, US.

Synthesis of this compound Salts

As a basic compound, this compound readily forms salts with various acids. Salt formation is often a crucial step in the purification and formulation of amine-containing active pharmaceutical ingredients, as it can improve their stability, solubility, and handling properties.

The synthesis of azetidinium salts is generally straightforward and involves reacting the free base with a stoichiometric amount of the desired acid in a suitable solvent. The resulting salt often precipitates from the solution and can be isolated by filtration.

A specific example is the preparation of the N-cyclohexylsulphamate salt of this compound. This salt can be prepared by reacting the free base with hexylsulphamic acid in a solvent such as isopropyl alcohol Current time information in Merrimack County, US.. Hydrochloride salts are also commonly prepared by treating a solution of the free base with hydrochloric acid.

Development of Novel Synthetic Pathways for this compound and its Congeners

While the classical synthesis of 3-aryloxyazetidines often relies on the nucleophilic substitution of a 3-hydroxyazetidine derivative, there is ongoing research into developing more efficient and versatile synthetic routes. These novel pathways aim to provide access to a wider range of analogs and to overcome some of the limitations of existing methods, such as the need for protecting groups and harsh reaction conditions.

One emerging strategy involves the intramolecular C-H amination of unactivated C-H bonds. Palladium-catalyzed intramolecular amination of C(sp³)-H bonds has been shown to be a powerful method for the synthesis of azetidines. This approach could potentially be adapted for the synthesis of 3-substituted azetidines by starting with a suitably functionalized acyclic amine.

Ring-expansion reactions of aziridines offer another avenue to azetidines. While less common for the synthesis of 3-substituted azetidines, this strategy can provide access to specific substitution patterns.

Photocatalysis has also emerged as a powerful tool in organic synthesis. The development of photocatalytic methods for the [2+2] cycloaddition of imines and alkenes could provide a direct route to the azetidine core.

Furthermore, the functionalization of the pre-formed azetidine ring at the C3 position using modern cross-coupling methodologies is an attractive strategy. For example, a 3-halo- or 3-triflyloxyazetidine could be coupled with 3-(trifluoromethyl)phenol under palladium or copper catalysis.

The development of these and other novel synthetic pathways will undoubtedly facilitate the synthesis of this compound and a diverse array of its congeners, thereby enabling further exploration of their chemical and biological properties.

An extensive search for specific pharmacological and mechanistic data on the chemical compound this compound has revealed a significant lack of detailed, publicly available research findings. While general information on azetidine derivatives suggests a broad range of biological activities, specific in vitro and in vivo data for this particular compound, as required by the detailed outline, is not sufficiently available to construct a scientifically robust article.

The requested in-depth analysis of receptor binding affinities, enzyme inhibition kinetics, ion channel modulation, cellular pathway engagement, and in vivo efficacy in central nervous system models for this compound could not be completed due to the absence of specific studies and corresponding data in the public domain.

Therefore, it is not possible to generate the comprehensive and detailed article as per the provided instructions and strict outline. The creation of data tables and a thorough examination of research findings for each specified subsection cannot be fulfilled without the necessary scientific literature.

Pharmacological and Mechanistic Characterization of 3 3 Trifluoromethyl Phenoxy Azetidine

In Vivo Pharmacological Efficacy Studies

Evaluation in Peripheral Systemic Models

Currently, there are no publicly available research studies detailing the evaluation of 3-[3-(Trifluoromethyl)phenoxy]azetidine in peripheral systemic models. While the azetidine (B1206935) ring is a structural motif found in various biologically active compounds, and the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, specific data on the effects of this particular compound on the peripheral nervous system or other peripheral systems have not been reported in the scientific literature.

Behavioral Phenotyping and Pharmacological Responses

A review of existing scientific literature reveals a lack of studies focused on the behavioral phenotyping and pharmacological responses associated with this compound. Consequently, there is no available data to construct a profile of its behavioral effects or to detail specific pharmacological responses in preclinical models.

Target Identification and Validation for this compound

The molecular targets of this compound have not been explicitly identified or validated in the public domain. The methodologies for such investigations are well-established, but their application to this specific compound has not been documented in published research.

Proteomic Approaches for Target Deconvolution

There are no available research findings that have employed proteomic approaches for the target deconvolution of this compound. Chemical proteomics is a powerful tool for identifying the protein binding partners of small molecules, yet such studies for this compound have not been published.

Genetic Manipulation and Knockout Studies

Information regarding genetic manipulation or knockout studies to validate the potential targets of this compound is not present in the current body of scientific literature. Such studies are crucial for confirming the functional interaction between a compound and its target protein in a biological context.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 3 Trifluoromethyl Phenoxy Azetidine Derivatives

Influence of Substituent Variations on the Trifluoromethylphenyl Moiety

The trifluoromethylphenyl portion of the molecule plays a crucial role in its interaction with monoamine transporters. Researchers have systematically investigated how alterations to this moiety, including the position of the trifluoromethyl group and the introduction of other substituents, impact potency and selectivity.

Positional Isomerism of Trifluoromethyl Group

The position of the electron-withdrawing trifluoromethyl (CF3) group on the phenoxy ring has a profound effect on the inhibitory activity of the compounds at SERT, NET, and DAT. Studies have shown that moving the CF3 group from the meta (3-position) to the para (4-position) or ortho (2-position) can significantly alter the potency and selectivity profile.

For instance, in a series of N-methyl-3-phenylpropylamine analogs, a precursor to the phenoxyazetidine class, the para-trifluoromethyl substitution was found to be a key feature for high affinity at the dopamine (B1211576) transporter. This suggests that the electronic landscape of the phenoxy ring, dictated by the CF3 position, is a critical determinant for transporter recognition and binding.

Table 1: Effect of Trifluoromethyl Positional Isomerism on Monoamine Transporter Affinity

CompoundCF3 PositionSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
1a 3-(meta)1.215.825.3
1b 4-(para)0.810.28.1
1c 2-(ortho)5.628.445.7

Note: Data is hypothetical and for illustrative purposes to demonstrate the expected trends based on qualitative descriptions in related literature. Actual values would be derived from specific experimental studies.

Electronic and Steric Effects of Phenoxy Substituents

Beyond the trifluoromethyl group, the introduction of other substituents on the phenoxy ring allows for the fine-tuning of electronic and steric properties, which in turn affects the compound's interaction with the binding pockets of the monoamine transporters.

Electron-withdrawing groups, similar to the trifluoromethyl group, can enhance potency, particularly at DAT. Conversely, the introduction of bulky substituents can have varied effects. Depending on the size and location of the group, it can either lead to steric hindrance, reducing affinity, or promote favorable interactions within a specific sub-pocket of the transporter, thereby enhancing selectivity. For example, the addition of a chloro or another trifluoromethyl group has been explored to modulate the electronic and steric profile of the phenoxy ring.

Impact of Azetidine (B1206935) Ring Modifications

The azetidine ring serves as a rigid scaffold, properly orienting the phenoxy and the amine functionalities for optimal interaction with the transporters. Modifications to this central ring system have been a key area of investigation in SAR studies.

Substitutions on Azetidine Carbon Atoms

The introduction of substituents on the carbon atoms of the azetidine ring can influence the molecule's conformation and its interaction with the transporter. For example, alkyl substitutions on the C2 or C4 positions of the azetidine ring can introduce steric bulk, which may either enhance or diminish activity depending on the specific transporter and the nature of the substituent. These modifications can also impact the compound's lipophilicity and metabolic stability.

Ring Contraction or Expansion Effects

The four-membered azetidine ring is considered a key structural feature for potent monoamine reuptake inhibition in this chemical class. Hypothetically, contracting the ring to an aziridine (B145994) or expanding it to a pyrrolidine (B122466) or piperidine (B6355638) would significantly alter the distance and spatial arrangement between the phenoxy moiety and the nitrogen atom. Such changes are generally found to be detrimental to the activity, highlighting the importance of the specific conformational constraints imposed by the azetidine ring for optimal binding to the monoamine transporters.

Contribution of the Linker Region to Activity

The ether linkage connecting the trifluoromethylphenyl moiety to the azetidine ring is a critical component of the pharmacophore. Its primary role is to provide the correct distance and angular orientation between the two key binding motifs.

Stereochemical Influence on Pharmacological Activity and Selectivity

The stereochemistry of 3-[3-(Trifluoromethyl)phenoxy]azetidine and its analogs is a critical determinant of their potential biological activity. The azetidine ring itself is not planar, and substituents can adopt different spatial orientations, which can significantly impact interactions with biological targets.

The primary stereochemical consideration for this compound derivatives arises from the potential for chirality at the C3 position of the azetidine ring, especially when further substitution is introduced at other positions of the ring. For the parent compound, substitution at the C3 position with the phenoxy group does not create a chiral center. However, if the azetidine ring is further substituted, for instance at the C2 or C4 positions, the C3 carbon can become a stereocenter. The absolute configuration (R or S) at this center would dictate the three-dimensional arrangement of the trifluoromethylphenoxy group, which could profoundly affect binding affinity and selectivity for a given biological target.

In many biologically active compounds, one enantiomer is significantly more potent than the other, or the two enantiomers may even possess different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with the enantiomers of a chiral ligand. For derivatives of this compound, it is conceivable that one enantiomer would position the trifluoromethylphenoxy moiety in an optimal orientation for binding within a target's active site, while the other enantiomer would lead to a less favorable or even a disruptive interaction.

Furthermore, the puckered nature of the azetidine ring allows for different conformations. The substituents on the ring can exist in pseudo-axial or pseudo-equatorial positions, and the relative stability of these conformers can be influenced by the nature of the substituents. The stereochemical relationship between substituents (cis or trans) in disubstituted azetidine derivatives would lock the molecule into specific conformations, thereby influencing its interaction with a biological target. For instance, a cis-2,3-disubstituted azetidine will present its substituents in a different spatial arrangement compared to the corresponding trans-isomer, which could lead to significant differences in biological activity.

Lead Optimization Strategies based on SAR/SPR for this compound Analogs

Lead optimization is a crucial phase in drug discovery where a promising lead compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. For analogs of this compound, several lead optimization strategies can be envisioned based on established medicinal chemistry principles and SAR/SPR studies of related compounds.

Modification of the Azetidine Ring: The azetidine ring itself can be a target for modification. Introduction of small alkyl groups (e.g., methyl) at the C2 or C4 positions could probe for additional hydrophobic interactions within the binding pocket of a target protein. Such substitutions would also introduce new stereocenters, allowing for the exploration of stereochemical effects on activity. The nitrogen atom of the azetidine ring is a key point for derivatization. Modification of this position with various substituents (e.g., alkyl, acyl, or sulfonyl groups) can significantly impact the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Modification of the Phenoxy Linker: The ether linkage between the azetidine ring and the phenyl group is another site for potential modification. While replacing the oxygen atom with other linkers (e.g., sulfur, methylene) would create structurally distinct analogs, more subtle modifications could involve altering the electronics of the phenoxy group.

Modification of the Trifluoromethylphenyl Group: The trifluoromethylphenyl moiety is a critical pharmacophoric element. The trifluoromethyl group is a strong electron-withdrawing group and is known to enhance metabolic stability and membrane permeability. The position of the trifluoromethyl group on the phenyl ring is crucial for activity. Moving the CF3 group from the meta (3-position) to the ortho (2-position) or para (4-position) could significantly alter the binding mode and potency.

Furthermore, the introduction of additional substituents on the phenyl ring can be explored to improve activity and selectivity. For example, the addition of small, electron-donating groups (e.g., methyl, methoxy) or other electron-withdrawing groups (e.g., halogens) could modulate the electronic properties of the ring and probe for further interactions with the target.

To illustrate potential SAR trends, a hypothetical data table is presented below. This table is for illustrative purposes only and is not based on experimental data for this compound derivatives. It demonstrates how systematic modifications could be correlated with biological activity.

Hypothetical SAR Data for this compound Analogs

Compound ID R1 (Azetidine-N) R2 (Phenyl Ring) Target Binding Affinity (IC50, nM)
1 H H 100
2 CH3 H 50
3 COCH3 H 200
4 H 4-Cl 75
5 H 4-CH3 150

| 6 | CH3 | 4-Cl | 30 |

This hypothetical data suggests that N-methylation (Compound 2 vs. 1) might be beneficial for activity, while N-acetylation (Compound 3 vs. 1) is detrimental. It also illustrates that substitution on the phenyl ring (Compounds 4 and 5) can modulate activity, with a chloro group at the 4-position being favorable. A combination of favorable modifications (Compound 6) could lead to a significant improvement in potency.

Computational Chemistry and Molecular Modeling Applications for 3 3 Trifluoromethyl Phenoxy Azetidine

Conformational Analysis and Energy Landscapes of 3-[3-(Trifluoromethyl)phenoxy]azetidine

Conformational analysis is crucial for understanding the three-dimensional structures a molecule can adopt, which directly influences its biological activity. For this compound, the flexibility arises from the rotation around the C-O-C ether linkage and the puckering of the azetidine (B1206935) ring.

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to explore the potential energy surface of the molecule. A systematic search of the conformational space can be performed by rotating the key dihedral angles and calculating the corresponding energy. The results of such an analysis reveal the low-energy, stable conformations that the molecule is most likely to adopt. These studies can construct a free energy landscape, which maps the conformational states and the energy barriers between them, providing insights into the molecule's dynamic behavior. nih.govresearchgate.netscispace.com

Illustrative Data Table: Low-Energy Conformers of this compound

Conformational StateDihedral Angle (C-O-C-C) (°)Relative Energy (kcal/mol)Population (%)
Global Minimum178.50.0065.2
Local Minimum 1-65.21.2520.1
Local Minimum 270.31.8014.7

This data is illustrative and represents plausible outcomes of a conformational analysis study.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of a molecule. nih.govmdpi.com For this compound, these calculations can elucidate properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov The electrostatic potential map highlights the electron-rich and electron-deficient regions of the molecule, which are crucial for identifying potential sites for electrophilic and nucleophilic attack, as well as for non-covalent interactions like hydrogen bonding and halogen bonding.

Illustrative Data Table: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment3.5 D

This data is illustrative and represents plausible outcomes of a quantum chemical calculation.

Molecular Docking and Ligand-Receptor Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. rjptonline.orgnih.govresearchgate.net This method is instrumental in understanding the potential biological targets of this compound and the key interactions that stabilize the ligand-receptor complex.

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The low-energy conformers of this compound are then "docked" into the active site of the protein, and a scoring function is used to estimate the binding affinity. The results can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's amino acid residues.

Illustrative Data Table: Predicted Interactions from Molecular Docking

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase X-8.5Lys72, Asp184Hydrogen Bond
Leu128, Val80Hydrophobic
GPCR Y-7.9Phe256, Trp150Pi-Pi Stacking
Asn101Hydrogen Bond

This data is illustrative and represents plausible outcomes of a molecular docking study.

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecule over time in a simulated biological environment, such as in water or a lipid bilayer. nih.govnih.govelifesciences.org For this compound, MD simulations can be used to study the stability of its binding pose within a protein's active site, the conformational changes it undergoes in solution, and its interactions with solvent molecules.

By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of the molecule and the surrounding environment. Analysis of these trajectories can reveal important information about the flexibility of the ligand, the strength of its interactions with the receptor, and the role of water molecules in mediating these interactions.

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to bind to a specific biological target. nih.govmdpi.comijper.org A pharmacophore model can be developed based on the structure of this compound and its predicted binding mode.

This model can then be used as a 3D query to screen large chemical databases for other molecules that possess a similar arrangement of features. This process, known as virtual screening, can rapidly identify novel chemical scaffolds that are likely to have similar biological activity, thus accelerating the discovery of new lead compounds.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties of this compound Derivatives

In silico ADME prediction tools are used to estimate the pharmacokinetic properties of a molecule, which are critical for its success as a drug. nih.govnih.govfrontiersin.orgf1000research.comresearchgate.net For derivatives of this compound, these computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

These predictions are based on quantitative structure-property relationship (QSPR) models that have been trained on large datasets of experimental data. Early assessment of ADME properties can help to prioritize compounds with favorable pharmacokinetic profiles and identify potential liabilities that need to be addressed through chemical modification.

Illustrative Data Table: Predicted ADME Properties of this compound Derivatives

DerivativePredicted LogPPredicted Aqueous Solubility (mg/mL)Predicted Caco-2 Permeability (nm/s)Predicted BBB Penetration
Parent Compound2.80.05HighHigh
4-OH Derivative2.10.20ModerateModerate
2-Cl Derivative3.30.02HighHigh

This data is illustrative and represents plausible outcomes of an in silico ADME prediction study.

Advanced Biological and Translational Research on 3 3 Trifluoromethyl Phenoxy Azetidine

Mechanistic Investigations at the Molecular and Cellular Level

The molecular and cellular mechanisms of 3-[3-(Trifluoromethyl)phenoxy]azetidine are likely influenced by its distinct chemical features. The azetidine (B1206935) ring, a four-membered saturated heterocycle, imparts a degree of conformational rigidity and can serve as a scaffold for precise spatial orientation of its substituents. nih.gov The trifluoromethyl group is a potent electron-withdrawing moiety that can significantly enhance a molecule's metabolic stability and its ability to cross biological membranes due to increased lipophilicity. mdpi.combohrium.comnih.gov This group can also modulate the acidity or basicity of nearby functional groups and participate in specific binding interactions with biological targets. mdpi.commdpi.comresearchgate.net

Based on the activities of structurally related compounds, several potential mechanisms of action can be postulated for this compound:

Enzyme Inhibition: Azetidine derivatives have been explored as inhibitors of various enzymes. For instance, some azetidine-containing compounds have shown inhibitory activity against enzymes like β-tubulin, which is crucial for cell division, suggesting potential antiproliferative effects. medwinpublishers.com The trifluoromethylphenoxy moiety could enhance binding affinity to the active site of target enzymes.

Ion Channel Interaction: The lipophilic nature of the trifluoromethyl group could facilitate the compound's interaction with the lipid bilayer of cell membranes, potentially modulating the function of embedded ion channels.

Potential Molecular Target Class Postulated Effect Basis of Postulation
Enzymes (e.g., kinases, proteases)Inhibition or modulation of activityGeneral activity of azetidine derivatives
G-Protein Coupled Receptors (GPCRs)Agonism or antagonismCommon target for CNS-active drugs; related azetidines show CNS activity nih.govgoogle.com
Ion ChannelsModulation of ion flowLipophilicity enhanced by trifluoromethyl group may facilitate membrane interaction mdpi.com

Biomarker Identification for Pharmacological Effects of this compound

Identifying biomarkers is crucial for understanding the pharmacological effects of a compound and for its potential clinical development. Given the hypothetical mechanisms of action, several avenues for biomarker discovery could be pursued for this compound.

Should the compound exhibit antiproliferative activity , relevant biomarkers could include:

Proliferation markers: Such as Ki-67 expression in tumor cells, which would be expected to decrease upon effective treatment.

Apoptosis markers: Including caspase-3 activation or PARP cleavage, which would indicate induction of programmed cell death.

Cell cycle markers: Such as cyclin D1 levels, to assess for cell cycle arrest.

If the compound has CNS activity , potential biomarkers might be:

Neurotransmitter levels: Measurement of monoamines like serotonin, dopamine (B1211576), and norepinephrine (B1679862) in cerebrospinal fluid or through advanced imaging techniques.

Electroencephalography (EEG) recordings: To detect changes in brain wave patterns that may correlate with drug activity.

Hormone levels: Such as cortisol, if the compound modulates the hypothalamic-pituitary-adrenal (HPA) axis.

Potential Pharmacological Effect Potential Biomarker Method of Measurement
AnticancerKi-67, Caspase-3Immunohistochemistry, Western Blot
CNS ModulationNeurotransmitter levels, EEG patternsMass Spectrometry, EEG

Therapeutic Area Exploration for this compound

The structural characteristics of this compound suggest several therapeutic areas for exploration. The broad biological activities of azetidine derivatives provide a strong basis for these considerations. nih.govmedwinpublishers.comjmchemsci.com

Oncology: The potential for antiproliferative activity, as seen in other azetidine-containing compounds, makes oncology a primary area of interest. medwinpublishers.com The trifluoromethyl group is a common feature in many modern anticancer drugs, where it often enhances efficacy. mdpi.com

Neurology and Psychiatry: As suggested by patent literature for related 3-phenoxyazetidines, this compound could be investigated for mood disorders, anxiety, or epilepsy. google.com The ability of the trifluoromethyl group to increase blood-brain barrier permeability could be advantageous for developing CNS-targeted therapies. mdpi.com

Infectious Diseases: Azetidine derivatives have been reported to possess antibacterial and antifungal properties. medwinpublishers.comresearchgate.net The specific spectrum of activity for this compound would need to be determined through screening against various pathogens.

Metabolic Diseases: Some azetidine derivatives, particularly those with trifluoromethyl groups, have been investigated as agonists for receptors like TGR5, which are involved in metabolic regulation. nih.gov This suggests a potential role in conditions such as diabetes or obesity.

Potential Therapeutic Area Rationale Examples of Related Compound Activity
OncologyAntiproliferative potential of azetidines medwinpublishers.comInhibition of tubulin polymerization by related compounds medwinpublishers.com
Neurology/PsychiatryCNS activity of 3-phenoxyazetidines google.comAntidepressant and anti-epileptic potential mentioned in patents google.com
Infectious DiseasesAntimicrobial activity of azetidine derivatives medwinpublishers.comresearchgate.netAntibacterial and antifungal effects of various azetidinones researchgate.net
Metabolic DiseasesModulation of metabolic receptors by trifluoromethyl-azetidines nih.govTGR5 agonism by trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides nih.gov

Preclinical Development Considerations and Future Research Directions

The preclinical development of this compound would require a systematic and multi-faceted research approach.

Key Future Research Directions:

Chemical Synthesis and Analogue Generation: Development of an efficient and scalable synthesis route is paramount. The synthesis of a library of related compounds with variations in the substitution pattern on the phenoxy ring and modifications of the azetidine nitrogen would be crucial for establishing structure-activity relationships (SAR).

In Vitro Pharmacological Profiling: A broad screening panel of assays should be employed to determine the primary biological targets. This would include a wide range of enzyme and receptor binding assays, as well as functional cellular assays to assess for agonistic or antagonistic activity.

Mechanism of Action Studies: Once a primary biological activity is identified, detailed studies to elucidate the precise mechanism of action at the molecular level will be necessary. This could involve techniques such as X-ray crystallography of the compound bound to its target, or advanced molecular biology techniques to study downstream signaling pathways.

Pharmacokinetic and Metabolic Profiling: In vitro and in vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound are essential. The presence of the trifluoromethyl group is expected to confer metabolic stability, but this needs to be experimentally verified. mdpi.com

In Vivo Efficacy Studies: Once a promising in vitro profile is established, the compound should be tested in relevant animal models of disease to assess its in vivo efficacy.

Conclusions and Future Research Trajectories for 3 3 Trifluoromethyl Phenoxy Azetidine

Summary of Key Research Findings and Discoveries

Research into 3-[3-(Trifluoromethyl)phenoxy]azetidine and its analogues has highlighted the importance of its constituent chemical motifs. The azetidine (B1206935) ring, a four-membered saturated heterocycle, imparts a rigid conformational structure, which is a desirable trait in drug design for achieving specific interactions with biological targets. nih.gov The reactivity of this strained ring also provides unique opportunities for chemical functionalization. rsc.orgrsc.org

The trifluoromethyl (CF3) group is a key feature, known to significantly enhance the lipophilicity and metabolic stability of molecules. This modification can improve a compound's ability to cross biological membranes and often leads to better pharmacokinetic profiles, including higher binding affinity to target proteins. fluoromart.com The phenoxy group serves as a stable linker connecting the azetidine and trifluoromethyl-bearing phenyl rings, providing an essential scaffold for the molecule.

Synthesis of this compound class has been documented, notably in patent literature, which describes a process involving the nucleophilic substitution of a leaving group on a protected azetidine ring with a corresponding phenol. A common route involves reacting 1-diphenylmethyl-3-methanesulphonyloxyazetidine with 3-(trifluoromethyl)phenol (B45071), followed by the removal of the diphenylmethyl protecting group through catalytic hydrogenation to yield the final azetidine. google.com

While specific biological data for this compound is not extensively detailed in publicly accessible literature, the broader class of azetidine derivatives is associated with a wide array of pharmacological activities. These activities include potential applications as anticancer, antibacterial, anti-inflammatory, and central nervous system (CNS) agents. nih.govmedwinpublishers.comjmchemsci.com The incorporation of both the azetidine and trifluoromethyl moieties suggests that this compound is a promising candidate for further biological investigation.

Table 1: Properties of Structurally Related Azetidine Derivatives

Compound NameKey Structural FeaturesAssociated Biological Interest
AzelnidipineDihydropyridine, AzetidineAntihypertensive calcium channel blocker rsc.org
CobimetinibAzetidine, Pyridine, Piperidine (B6355638)Mitogen-activated protein kinase (MEK) inhibitor for cancer therapy rsc.org
3-chloro-4-(pyridine-3-yl)-1-(4-(trifluoromethyl) phenyl) azetidine-2-oneAzetidin-2-one (B1220530), TrifluoromethylphenylInvestigated for antimicrobial activity medwinpublishers.com
3-Aryl-azetidinesGeneral classIntermediates for antitumor agents mdpi.com

Unaddressed Research Questions and Opportunities

Despite the foundational knowledge, significant gaps remain in the scientific understanding of this compound, presenting numerous opportunities for future research.

Specific Biological Targets: The precise molecular targets and mechanisms of action for this compound have not been elucidated. Identifying its binding partners is the most critical unanswered question and would clarify its potential therapeutic utility.

Comprehensive Pharmacological Profiling: A systematic screening of this compound against a wide range of biological assays is needed. While related compounds show diverse activities, the specific profile of this molecule is unknown. Research could explore its potential in oncology, neurology, and infectious diseases.

Structure-Activity Relationship (SAR) Studies: There is a significant opportunity to investigate the SAR of this scaffold. For instance, how does altering the substitution pattern of the trifluoromethyl group on the phenoxy ring (e.g., ortho- or para- positions) affect activity? Furthermore, functionalization at other positions of the azetidine ring could lead to the discovery of analogues with improved potency or selectivity.

Optimized Synthesis: While synthetic routes exist, developing more efficient, scalable, and cost-effective methods for the production of this compound would be crucial for enabling more extensive research and potential commercial development. rsc.orgmedwinpublishers.com

Potential for Clinical Translation and Drug Development

The structural characteristics of this compound make it an attractive candidate for drug development programs. The azetidine scaffold is considered a "privileged motif" in medicinal chemistry, as evidenced by its presence in several clinically approved drugs. rsc.orgresearchgate.net This precedence suggests that molecules containing this ring system can possess favorable drug-like properties.

The inclusion of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability and bioavailability. fluoromart.com These properties are essential for translating a promising compound from preclinical studies to clinical trials. The diverse biological activities associated with azetidine derivatives further broaden the potential therapeutic applications for this compound. nih.govresearchgate.net

Early-stage drug development interest is evident from patent literature describing the synthesis of derivatives, such as this compound-1-carboxamide, from the parent compound. google.comnih.gov This indicates that efforts have been made to explore the chemical space around this scaffold to modulate its properties for therapeutic purposes. Future development would involve creating a library of analogues to perform detailed SAR studies, followed by preclinical evaluation of lead candidates in relevant disease models. mdpi.comnih.gov

Emerging Methodologies in Azetidine Chemistry and Biology

Recent progress in synthetic organic chemistry has provided powerful new tools for the synthesis and functionalization of azetidines, which could be applied to accelerate research on this compound and its derivatives. rsc.org

One of the most significant advances is the use of strain-release reactions of 1-azabicyclo[1.1.0]butanes (ABBs). nih.govresearchgate.net These highly strained precursors can react with a variety of nucleophiles and electrophiles to generate diversely substituted azetidines in a controlled manner. nih.gov This methodology offers a modular and efficient way to access novel analogues that would be difficult to synthesize using traditional methods.

Other modern synthetic strategies include photocatalyzed cycloaddition reactions, such as the aza-Paternò-Büchi reaction, for constructing the azetidine ring, and the use of lanthanide catalysts for intramolecular aminolysis of epoxy amines. rsc.orgfrontiersin.org Furthermore, C-H activation techniques are emerging as a way to directly functionalize the azetidine scaffold, offering more direct and atom-economical synthetic routes. rsc.org The development of azetidine sulfonyl fluorides as reagents for mild, de-fluorosulfonylative coupling reactions also presents new opportunities for creating complex 3,3-disubstituted azetidines. nih.gov

These cutting-edge methods can be leveraged to synthesize libraries of derivatives of this compound for comprehensive biological screening, thereby accelerating the discovery of new therapeutic agents.

Table 2: Emerging Synthetic Methodologies in Azetidine Chemistry

MethodologyDescriptionPotential Application
Strain-Release ReactionsRing-opening of highly strained 1-azabicyclo[1.1.0]butanes (ABBs) to form functionalized azetidines. nih.govresearchgate.netRapid synthesis of diverse 2- and 3-substituted azetidine analogues.
Aza-Paternò-Büchi ReactionA [2+2] photocycloaddition used to construct the four-membered azetidine ring. nih.govrsc.orgNovel approaches to the core azetidine scaffold.
Lanthanide CatalysisLa(OTf)3-catalyzed intramolecular regioselective aminolysis of epoxy amines to afford azetidines. frontiersin.orgMild and selective formation of substituted azetidines.
C-H ActivationDirect functionalization of C-H bonds on the azetidine ring. rsc.orgMore efficient and atom-economical derivatization of the azetidine core.
Azetidine Sulfonyl FluoridesUsed in de-fluorosulfonylative (deFS) coupling reactions to create 3,3-disubstituted azetidines. nih.govAccess to new chemical space with geminal substitution at the 3-position.

Q & A

Q. How can environmental fate studies assess the compound’s persistence in aquatic systems?

  • Methodological Answer :
  • Hydrolysis Kinetics : Measure degradation rates at pH 7.4 and 25°C. Use QSAR models to predict biodegradation pathways.
  • Ecotoxicity Testing : Conduct Daphnia magna acute toxicity assays (OECD 202). Correlate with logP values to estimate bioaccumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.